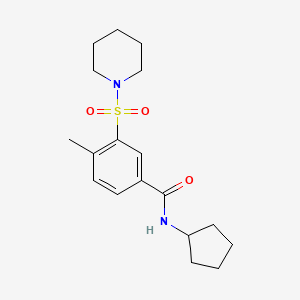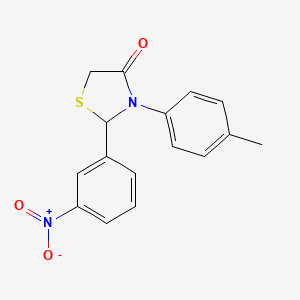
N-(tetrahydro-3-thienyl)-1H-indazol-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tetrahydro-3-thienyl)-1H-indazol-6-amine, also known as THIIC, is a synthetic compound that has been studied for its potential use in various fields of science, including medicinal chemistry, neuroscience, and biochemistry. THIIC has been found to have a unique mechanism of action that makes it a promising candidate for further research.
Mecanismo De Acción
N-(tetrahydro-3-thienyl)-1H-indazol-6-amine has been found to have a unique mechanism of action that involves the inhibition of certain enzymes and proteins in the body. Specifically, N-(tetrahydro-3-thienyl)-1H-indazol-6-amine has been found to inhibit the activity of monoamine oxidase (MAO), which is an enzyme that is involved in the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting the activity of MAO, N-(tetrahydro-3-thienyl)-1H-indazol-6-amine can increase the levels of these neurotransmitters in the brain, which can have a positive effect on mood and behavior.
Biochemical and Physiological Effects:
N-(tetrahydro-3-thienyl)-1H-indazol-6-amine has been found to have a number of biochemical and physiological effects in the body. In addition to its inhibition of MAO, N-(tetrahydro-3-thienyl)-1H-indazol-6-amine has been found to have antioxidant properties, which can help to protect cells from damage caused by free radicals. N-(tetrahydro-3-thienyl)-1H-indazol-6-amine has also been found to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(tetrahydro-3-thienyl)-1H-indazol-6-amine in lab experiments is its unique mechanism of action, which makes it a promising candidate for further research. N-(tetrahydro-3-thienyl)-1H-indazol-6-amine also has a relatively low toxicity profile, which makes it a safer alternative to other compounds that have similar effects. One limitation of using N-(tetrahydro-3-thienyl)-1H-indazol-6-amine in lab experiments is its relatively high cost, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are a number of future directions for research on N-(tetrahydro-3-thienyl)-1H-indazol-6-amine. One area of research could focus on the development of new drugs based on N-(tetrahydro-3-thienyl)-1H-indazol-6-amine for the treatment of various diseases, including cancer and neurodegenerative disorders. Another area of research could focus on the use of N-(tetrahydro-3-thienyl)-1H-indazol-6-amine as a tool for studying the function of certain proteins in the body. Additionally, further research could be done to explore the potential use of N-(tetrahydro-3-thienyl)-1H-indazol-6-amine in the treatment of depression and anxiety disorders.
Métodos De Síntesis
The synthesis of N-(tetrahydro-3-thienyl)-1H-indazol-6-amine involves the reaction of 2-aminoindazole with tetrahydrothiophene-3-carboxylic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The resulting product is then purified through column chromatography to obtain pure N-(tetrahydro-3-thienyl)-1H-indazol-6-amine.
Aplicaciones Científicas De Investigación
N-(tetrahydro-3-thienyl)-1H-indazol-6-amine has been studied for its potential use in various fields of science, including medicinal chemistry, neuroscience, and biochemistry. In medicinal chemistry, N-(tetrahydro-3-thienyl)-1H-indazol-6-amine has been found to have potential as a drug candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. In neuroscience, N-(tetrahydro-3-thienyl)-1H-indazol-6-amine has been studied for its potential use in the treatment of depression and anxiety disorders. In biochemistry, N-(tetrahydro-3-thienyl)-1H-indazol-6-amine has been studied for its potential use as a tool for studying the function of certain proteins.
Propiedades
IUPAC Name |
N-(thiolan-3-yl)-1H-indazol-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-2-9(13-10-3-4-15-7-10)5-11-8(1)6-12-14-11/h1-2,5-6,10,13H,3-4,7H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGBKRYUCLUVQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1NC2=CC3=C(C=C2)C=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(thiolan-3-yl)-1H-indazol-6-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 5-benzyl-4-methyl-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5061299.png)



![N,N-diethyl-2-[2-(2-naphthyloxy)ethoxy]ethanamine](/img/structure/B5061319.png)
![2-bromo-N-[(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5061321.png)
![2-chloro-3-[(2,6-dimethylcyclohexyl)amino]naphthoquinone](/img/structure/B5061323.png)

![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide](/img/structure/B5061345.png)
![N-[phenyl(4-pyridinyl)methyl]-1-propanamine](/img/structure/B5061353.png)

